(2H3)Methyltriphenylphosphonium bromide

Catalog No.
S1537947
CAS No.
1787-44-6
M.F
C19H18BrP
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2H3)Methyltriphenylphosphonium bromide

CAS Number

1787-44-6

Product Name

(2H3)Methyltriphenylphosphonium bromide

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium;bromide

Molecular Formula

C19H18BrP

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;

InChI Key

LSEFCHWGJNHZNT-NIIDSAIPSA-M

SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
  • Cationic nature: The molecule possesses a positively charged phosphonium cation [(CH3)D3P(C6H5)3]^+ due to the presence of a nitrogen atom bonded to four aryl groups (C6H5) and a methyl group (CH3) with three deuterium atoms (D). This cationic characteristic allows it to interact with various negatively charged biomolecules and materials.
  • Hydrophobic character: The presence of the three bulky phenyl groups (C6H5) contributes to the hydrophobic nature of the molecule, allowing it to interact with and penetrate into nonpolar environments like cell membranes.
  • Deuterium labeling: The presence of deuterium atoms (D) in the methyl group can be used for specific applications in nuclear magnetic resonance (NMR) spectroscopy. Deuterium, an isotope of hydrogen, has a different spin than hydrogen, which can be exploited to differentiate the labeled methyl group from other methyl groups in a molecule through NMR techniques.

These properties make (2H3)Methyltriphenylphosphonium bromide valuable for various research applications, including:

  • Mitochondrial studies: Due to its positive charge and ability to penetrate cell membranes, (2H3)Methyltriphenylphosphonium bromide can be used to accumulate in the mitochondria, the energy-producing organelles of cells. This property allows researchers to study mitochondrial function, transport processes, and membrane potential using various techniques, including fluorescence microscopy and NMR spectroscopy. []
  • Drug delivery: The ability of (2H3)Methyltriphenylphosphonium bromide to interact with cell membranes is being explored for its potential in drug delivery applications. By attaching therapeutic molecules to the molecule, researchers aim to deliver drugs specifically to target cells, potentially improving treatment efficacy and reducing side effects.
  • NMR spectroscopy: The deuterium labeling of the methyl group allows researchers to use (2H3)Methyltriphenylphosphonium bromide as an internal standard in NMR spectroscopy experiments. This provides a reference signal for accurate chemical shift referencing and signal normalization, improving the accuracy and reproducibility of the data. []

Methyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C19H18BrPC_{19}H_{18}BrP and a molar mass of approximately 357.2 g/mol. This compound appears as a white crystalline solid that is soluble in polar organic solvents. It is classified as a bromide salt of a phosphonium cation, which plays a crucial role in various

, enhancing their reactivity. Its role as a phase transfer catalyst allows for the effective transfer of reactants between different phases, thereby increasing reaction rates and yields. Additionally, its interaction with biological systems has prompted investigations into its potential toxicity and environmental impact, emphasizing the need for careful handling and usage .

Methyltriphenylphosphonium bromide has been studied for its biological activity, particularly its potential as a molecular probe in pharmacological applications. For instance, it has been utilized to determine bismuth levels in pharmaceutical products through resonance light scattering techniques . Additionally, its role in facilitating various bio

The synthesis of methyltriphenylphosphonium bromide typically involves the following steps:

  • Reagents: Triphenylphosphine and methyl bromide are the primary reactants.
  • Reaction Conditions: The reaction is usually conducted under an inert atmosphere to prevent moisture interference.
  • Isolation: After completion, the product can be purified through recrystallization from suitable solvents.

Alternative methods have been explored, including using orthoformates to produce phosphonium salts efficiently, indicating versatility in synthetic approaches .

Methyltriphenylphosphonium bromide finds numerous applications in organic chemistry:

  • Methylenation Reactions: It is widely used in the Wittig reaction to form alkenes from carbonyl compounds.
  • Phase Transfer Catalysis: It acts as a phase transfer catalyst to facilitate reactions between organic and aqueous phases .
  • Synthesis of Complex Molecules: The compound is employed in synthesizing various complex organic molecules, including enynes and other functionalized compounds .

Methyltriphenylphosphonium bromide shares similarities with several other phosphonium salts. Here are some comparable compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
TriphenylphosphineC18H15PC_{18}H_{15}PA precursor to phosphonium salts; acts as a ligand in coordination chemistry.
Benzyltriphenylphosphonium chlorideC19H20ClPC_{19}H_{20}ClPUsed primarily in phase transfer catalysis; differs by having a benzyl group instead of a methyl group.
Ethyltriphenylphosphonium bromideC19H20BrPC_{19}H_{20}BrPSimilar applications but with an ethyl group affecting solubility and reactivity.

Methyltriphenylphosphonium bromide stands out due to its effectiveness as a methylenating agent and its specific interactions within biochemical contexts, making it particularly valuable in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1787-44-6

Dates

Modify: 2024-04-14

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